molecular formula C8H18Cl2N2 B1524797 [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1609403-25-9

[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No.: B1524797
CAS No.: 1609403-25-9
M. Wt: 213.15 g/mol
InChI Key: REJXNBNPHGZOIV-UHFFFAOYSA-N
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Description

[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH. It is a solid substance that is often used in various scientific research applications . The compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring, making it an interesting subject for chemical studies.

Scientific Research Applications

[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • **(1-cyclopropyl-3-pyrrolidinyl)methanol
  • **(1-cyclopropyl-3-pyrrolidinyl)methylamine

Uniqueness

[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride stands out due to its unique combination of a cyclopropyl group and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1-cyclopropylpyrrolidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-5-7-3-4-10(6-7)8-1-2-8;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJXNBNPHGZOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 2
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 3
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 4
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 5
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 6
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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